molecular formula C9H13ClN2 B2956703 (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine CAS No. 91367-25-8

(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine

Cat. No. B2956703
CAS RN: 91367-25-8
M. Wt: 184.67
InChI Key: IGAQIPLTSSXTHD-UHFFFAOYSA-N
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Description

“(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine” is an organic compound that belongs to the class of amines. It contains a nitrogen atom bonded to a methyl group and an ethyl group, which is further bonded to a 3-chlorophenyl group .


Molecular Structure Analysis

The nitrogen atom in most amines, including this one, is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons. Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .

Scientific Research Applications

Anticancer Potential

A notable application of related compounds to (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine is in anticancer research. Kattimani et al. (2013) synthesized a series of novel compounds, including one with a structure resembling this compound, and evaluated their in vitro anticancer activity against various human tumor cell lines. They found significant activity against leukemia, lung cancer, renal cancer, and other cancer types (Kattimani et al., 2013).

Catalytic Applications

Another interesting application lies in catalysis. Höhne et al. (2017) conducted a study where different N,N‐bis[chloro(aryl)phosphino]amines were synthesized and used as ligands in chromium-catalyzed oligomerization of ethene. They observed a highly active and selective trimerization system, indicating potential industrial applications (Höhne et al., 2017).

Synthesis of New Ureido Sugars

Piekarska-Bartoszewicz and Tcmeriusz (1993) explored the use of amino acid methyl, ethyl, or benzyl esters as amination agents in reactions, leading to the synthesis of new ureido sugars. This indicates potential applications in the development of novel biochemical compounds (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Antimicrobial Activity

The synthesis and evaluation of 2-aminothiophene derivatives, as described by Prasad et al. (2017), showcase potential applications in the development of antimicrobial agents. The synthesized compounds exhibited significant antimicrobial activities (Prasad et al., 2017).

Pharmaceutical Applications

Khanna, Soliva, and Speiser (1969) studied the dissolution behavior of epoxy-amine beads in acidic buffer solutions and the release of drugs embedded in these beads. This suggests potential applications in drug delivery systems (Khanna, Soliva, & Speiser, 1969).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds, including one related to this compound, and investigated their performance as corrosion inhibitors on mild steel in acidic environments. This suggests applications in materials science and engineering (Boughoues et al., 2020).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11-12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAQIPLTSSXTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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